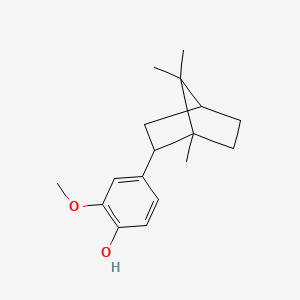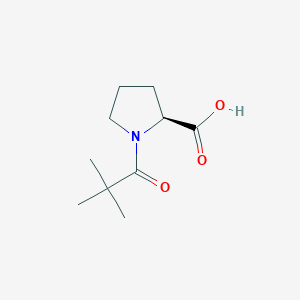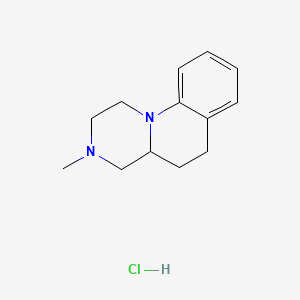
3-Methyl-2,3,4,4a,5,6-hexahydro-1H-pyrazino(1,2-a)quinoline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2,3,4,4a,5,6-hexahydro-1H-pyrazino(1,2-a)quinoline hydrochloride is a heterocyclic compound that has garnered interest in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,3,4,4a,5,6-hexahydro-1H-pyrazino(1,2-a)quinoline hydrochloride typically involves multiple steps. One common method starts with the reaction of 1-fluoro-2-nitrobenzene with S-amino acids, followed by a series of cyclization reactions . The key steps include intramolecular Mitsunobu cyclization and PPh3/I2/imidazole-mediated cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-2,3,4,4a,5,6-hexahydro-1H-pyrazino(1,2-a)quinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of quinoline derivatives, while reduction can yield different reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
3-Methyl-2,3,4,4a,5,6-hexahydro-1H-pyrazino(1,2-a)quinoline hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Methyl-2,3,4,4a,5,6-hexahydro-1H-pyrazino(1,2-a)quinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,4,4a,5,6-Hexahydro-1H-pyrazino(1,2-a)quinoxalines: These compounds share a similar core structure but differ in their substituents and functional groups.
Naphthalene derivatives: Compounds like 1,2,3,5,6,8a-hexahydro-4,7-dimethyl-1-(1-methylethyl)-naphthalene have structural similarities but differ in their chemical properties.
Uniqueness
3-Methyl-2,3,4,4a,5,6-hexahydro-1H-pyrazino(1,2-a)quinoline hydrochloride is unique due to its specific substitution pattern and the presence of the pyrazinoquinoline core. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
31806-95-8 |
|---|---|
Molekularformel |
C13H19ClN2 |
Molekulargewicht |
238.75 g/mol |
IUPAC-Name |
3-methyl-1,2,4,4a,5,6-hexahydropyrazino[1,2-a]quinoline;hydrochloride |
InChI |
InChI=1S/C13H18N2.ClH/c1-14-8-9-15-12(10-14)7-6-11-4-2-3-5-13(11)15;/h2-5,12H,6-10H2,1H3;1H |
InChI-Schlüssel |
QZYPYEXCDOTIDN-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN2C(C1)CCC3=CC=CC=C32.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



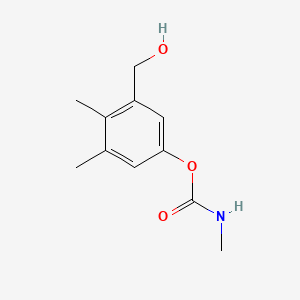

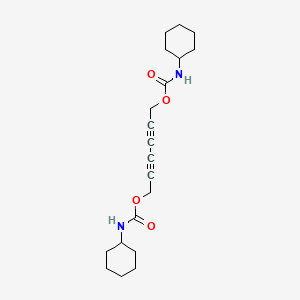

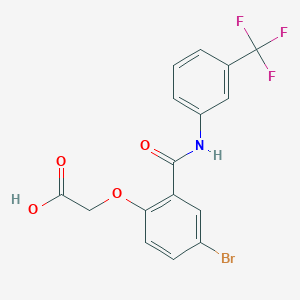



![13-Oxadispiro[5.0.5.1]tridecan-1-one](/img/structure/B14684853.png)

